2-Deoxyxylofuranose
Overview
Description
2-Deoxyxylofuranose is a deoxy sugar derived from xylose, a pentose sugar commonly found in nature. This compound is characterized by the absence of a hydroxyl group at the second carbon position, distinguishing it from its parent sugar, xylofuranose. It plays a significant role in various biochemical and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxyxylofuranose typically involves the deoxygenation of xylofuranose. One common method includes the protection of hydroxyl groups at specific positions, followed by selective deoxygenation at the second carbon. For instance, methylated L-arabinose can undergo 3,5-site hydroxy protection, followed by 2-site deoxygenation, and finally, 3,5-site hydroxy deprotection .
Industrial Production Methods: Industrial production of this compound often leverages the chemical synthesis route due to its efficiency and cost-effectiveness. The process involves using readily available raw materials and optimizing reaction conditions to maximize yield and purity. The use of protective groups and selective deoxygenation steps are crucial in achieving high-quality production .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxyxylofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and esterification are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or esters.
Scientific Research Applications
2-Deoxyxylofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the production of various derivatives.
Biology: It serves as a substrate in enzymatic reactions and is used in the study of carbohydrate metabolism.
Medicine: It is explored for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of fine chemicals .
Mechanism of Action
The mechanism of action of 2-Deoxyxylofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosidases and glycosyl
Properties
IUPAC Name |
(4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-ZZKAVYKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC1O)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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